molecular formula C21H17FO B12762352 Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- CAS No. 668-84-8

Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)-

Cat. No.: B12762352
CAS No.: 668-84-8
M. Wt: 304.4 g/mol
InChI Key: IVSXWYFOQBOMGM-UHFFFAOYSA-N
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Description

Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- is a complex organic compound characterized by its unique structure, which includes both an indene and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or alkylated derivatives .

Scientific Research Applications

Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- include other indene and naphthalene derivatives, such as:

Uniqueness

What sets Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- apart from these similar compounds is its unique combination of the indene and naphthalene moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

668-84-8

Molecular Formula

C21H17FO

Molecular Weight

304.4 g/mol

IUPAC Name

(3-fluoronaphthalen-1-yl)-(7-methyl-2,3-dihydro-1H-inden-4-yl)methanone

InChI

InChI=1S/C21H17FO/c1-13-9-10-19(18-8-4-7-16(13)18)21(23)20-12-15(22)11-14-5-2-3-6-17(14)20/h2-3,5-6,9-12H,4,7-8H2,1H3

InChI Key

IVSXWYFOQBOMGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC2=C(C=C1)C(=O)C3=CC(=CC4=CC=CC=C43)F

Origin of Product

United States

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